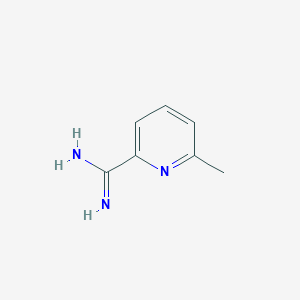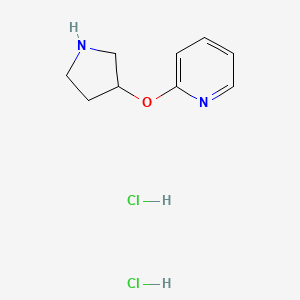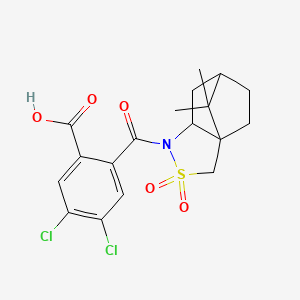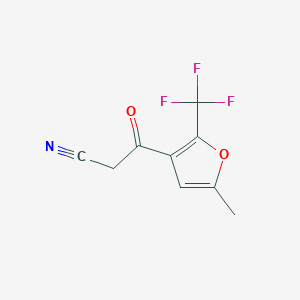
6-Methylpicolinimidamide
Vue d'ensemble
Description
6-Methylpicolinimidamide is a useful research compound. Its molecular formula is C7H9N3.ClH and its molecular weight is 171.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction with Hemoglobin and Red Blood Cells : The interaction of compounds formed by 6-methylpicolinimate with hemoglobin (Hb) and red blood cells was studied. These compounds potentially have anti-diabetic properties. 6-methylpicolinimate forms specific species with hemoglobin and has a distinct uptake by red blood cells, influencing the mechanism of action and effectiveness of these compounds (Sanna et al., 2014).
Synthesis and Evaluation as Antitumor Agents : A series of N-methylpicolinamide-4-thiol derivatives, including modifications of 6-methylpicolinimidamide, were synthesized and evaluated on human cancer cell lines. Among them, certain compounds showed potent and broad-spectrum anti-proliferative activities, suggesting potential as antitumor agents (Huang et al., 2012).
Copper Catalyzed Coupling Reaction : 6-Methylpicolinic acid is utilized in a copper-catalyzed coupling reaction to synthesize pyrrolo[2,3-d]pyrimidines. This method allows the introduction of various functional groups, indicating its utility in organic synthesis (Jiang et al., 2015).
Complex Formation with Lanthanum(III) : A study on the dinuclear complex of 6-methylpicolinic acid N-oxide with lanthanum(III) was conducted. This research contributes to understanding the coordination chemistry and potential applications in materials science (Yan et al., 1995).
Vanadium Binding in Blood Serum : The interaction of VO(IV)-6-methylpicolinic acid with low molecular mass constituents of blood serum was investigated. This study helps understand the speciation of vanadium in biological systems, which can be critical for developing therapeutic agents (Kiss et al., 2000).
Propriétés
IUPAC Name |
6-methylpyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYALZCFPRXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190004-35-4 | |
| Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








